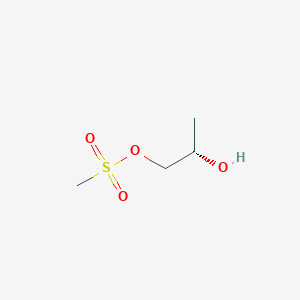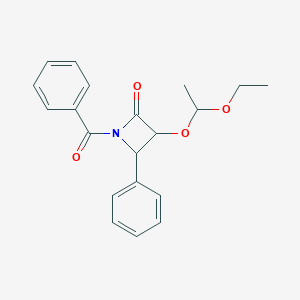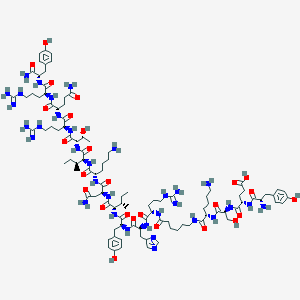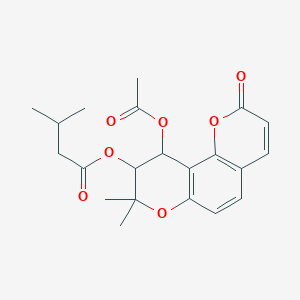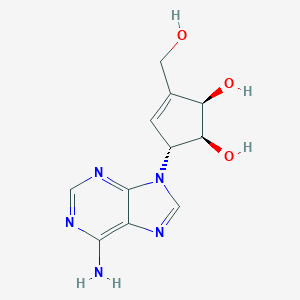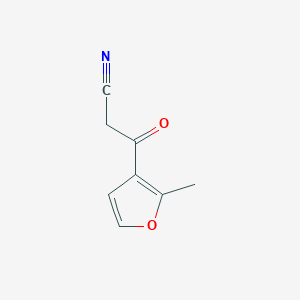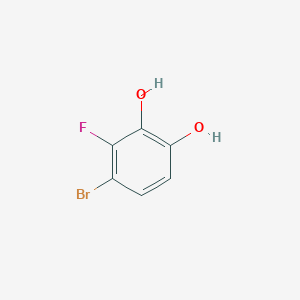
4-Bromo-3-fluorobenzene-1,2-diol
Vue d'ensemble
Description
4-Bromo-3-fluorobenzene-1,2-diol is a chemical compound with the molecular formula C6H4BrFO2 . It has a molecular weight of 207 g/mol . The IUPAC name for this compound is 4-bromo-3-fluorobenzene-1,2-diol . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluorobenzene-1,2-diol is 1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H . The compound has a topological polar surface area of 40.5 Ų . It has a complexity of 122 .Physical And Chemical Properties Analysis
4-Bromo-3-fluorobenzene-1,2-diol has a molecular weight of 207.00 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 205.93787 g/mol . The compound has a heavy atom count of 10 .Applications De Recherche Scientifique
Fluorinated Building Blocks
“4-Bromo-1,2-difluorobenzene” is used as a fluorinated building block in the synthesis of various chemical compounds . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipophilicity.
Nucleophilic Aromatic Substitution Reactions
This compound has been used in regioselective nucleophilic aromatic substitution reactions with benzyl alcohol . This type of reaction is commonly used in organic chemistry to introduce new functional groups to aromatic compounds.
Preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine
“4-Bromo-1,2-difluorobenzene” has been used in the preparation of "4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine" . This compound could potentially have applications in medicinal chemistry.
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “4-Bromo-1,2-difluorobenzene” could potentially be used in the synthesis of these borinic acid derivatives.
Cross-Coupling Reactions
Organoboron compounds, such as borinic acids, are used in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) . “4-Bromo-1,2-difluorobenzene” could potentially be used in these types of reactions.
Catalysis
Borinic acids, which could potentially be synthesized from “4-Bromo-1,2-difluorobenzene”, have been used to catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Mécanisme D'action
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . The electrophile in this case could be a potential target of the compound.
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction it undergoes is a common mechanism in organic chemistry . This reaction could potentially affect various biochemical pathways depending on the nature of the electrophile.
Result of Action
The result of its electrophilic aromatic substitution reaction is a substituted benzene ring . This could potentially lead to various effects depending on the nature of the electrophile and the cellular context.
Propriétés
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKSOMLVKZASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzene-1,2-diol | |
CAS RN |
150190-99-1 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

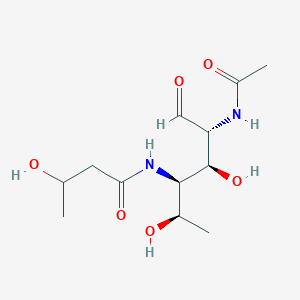
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
